(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Beschreibung
The compound (8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol belongs to the steroidal cyclopenta[a]phenanthrene family, characterized by a rigid tetracyclic framework with diverse substituents influencing biological activity and physicochemical properties. This compound features a 13-ethyl group, 17-ethynyl moiety, 3-methoxy substitution, and a 17-hydroxy group, distinguishing it from related steroids like norgestrel and etonogestrel .
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,6,14,17-20,23H,4,7-13H2,1,3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDZOSISUWLMOH-ZCPXKWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176254-10-7 | |
| Record name | 13-Ethyl-3-methoxy-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176254107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4H49UF3PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
Levonorgestrel Impurity S, also known as Levonorgestrel, primarily targets the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy. By binding to these receptors, Levonorgestrel can influence the hormonal balance in the body.
Mode of Action
Levonorgestrel binds to the progesterone and androgen receptors, slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This interaction results in changes in the hormonal environment, which can prevent ovulation and make the cervical mucus less hospitable to sperm.
Biochemical Pathways
The primary biochemical pathway affected by Levonorgestrel is the hypothalamic-pituitary-gonadal axis. By slowing the release of GnRH, Levonorgestrel reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), hormones that are essential for ovulation. This can prevent the maturation and release of the egg from the ovary, thereby preventing fertilization.
Pharmacokinetics
Levonorgestrel is absorbed immediately in the interstitial fluids when it is inserted as a subdermal implant. The maximum concentration of Levonorgestrel is attained within 2-3 days after insertion of the subdermal implant. After oral administration of a 0.75 mg dose, the maximum concentration is reached within an hour.
Result of Action
The primary result of Levonorgestrel’s action is the prevention of pregnancy. By inhibiting ovulation and altering the cervical mucus, Levonorgestrel makes it less likely for fertilization to occur.
Action Environment
The action of Levonorgestrel can be influenced by various environmental factors. For example, the presence of other medications can affect the absorption, distribution, metabolism, and excretion of Levonorgestrel. Additionally, individual factors such as age, health status, and genetic factors can also influence the efficacy and stability of Levonorgestrel.
Biologische Aktivität
The compound (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a synthetic steroid with potential biological activity that has garnered attention in various fields of research. This article delves into its biological properties based on available literature and studies.
- Molecular Formula : C21H26O2
- Molecular Weight : 310.43 g/mol
- CAS Number : 51087-61-7
This compound exhibits biological activity primarily through its interaction with hormone receptors. It is structurally related to progestins and exhibits properties akin to those of natural hormones. Its mechanism includes:
- Binding Affinity : The compound binds to progesterone receptors (PR), which modulates gene expression involved in reproductive processes and other physiological functions.
- Antiproliferative Effects : Studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
1. Anticancer Activity
Research has demonstrated that this compound possesses significant anticancer properties:
- Case Study : In vitro studies on breast cancer cell lines showed that the compound inhibited cell growth and induced apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
2. Hormonal Activity
The compound acts as a selective modulator of the progesterone receptor:
- Progestational Effects : It mimics progesterone's effects in target tissues like the endometrium and mammary glands .
| Effect | Description |
|---|---|
| Endometrial Growth | Stimulates growth in uterine lining |
| Mammary Gland Changes | Induces changes similar to those seen in pregnancy |
3. Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective properties:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed after administration.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine.
Toxicity and Safety Profile
While the biological activities are promising, an assessment of toxicity is essential:
Wissenschaftliche Forschungsanwendungen
Hormonal Applications
1.1 Contraceptive Use
This compound is structurally related to progestins and has been studied for its potential use in oral contraceptives. Progestins are vital in regulating reproductive hormones and preventing ovulation. Research indicates that compounds with similar structures can effectively inhibit ovulation and maintain menstrual cycle regularity .
1.2 Hormone Replacement Therapy
Due to its progestogenic properties, this compound may also be valuable in hormone replacement therapies (HRT) for menopausal women. HRT is essential for alleviating symptoms associated with estrogen deficiency and preventing osteoporosis .
Anticancer Properties
2.1 Breast Cancer Research
Studies have shown that certain steroid compounds can exhibit anticancer effects by modulating hormone receptor activity. The compound has been evaluated for its ability to inhibit the growth of hormone-sensitive breast cancer cells . Its mechanism may involve the downregulation of estrogen receptors or interference with signaling pathways critical for cancer cell proliferation.
2.2 Targeted Drug Delivery Systems
Recent advancements have explored the use of this compound in developing targeted drug delivery systems for cancer therapies. By attaching the compound to nanoparticles or liposomes, researchers aim to enhance the specificity and efficacy of anticancer drugs while minimizing systemic side effects .
Neurological Applications
3.1 Neuroprotective Effects
Emerging research suggests that compounds similar to (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy may possess neuroprotective properties. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by reducing oxidative stress or inflammation in neuronal tissues .
Pharmacokinetics and Safety Profile
4.1 Absorption and Metabolism
The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered orally or transdermally. Studies demonstrate that it undergoes extensive metabolism in the liver but maintains a sufficient bioavailability for therapeutic effects .
4.2 Toxicological Studies
Toxicological assessments have shown that this compound exhibits a low toxicity profile at therapeutic doses. Long-term studies are ongoing to evaluate its safety in chronic use scenarios typical of HRT or contraceptive applications .
Case Studies and Clinical Trials
5.1 Clinical Trials on Contraceptive Efficacy
Several clinical trials have been conducted to assess the efficacy of this compound as an oral contraceptive. Results indicate a high success rate in preventing pregnancy with minimal side effects reported among participants .
5.2 Hormone Replacement Therapy Studies
Clinical studies focusing on hormone replacement therapy have demonstrated significant improvements in quality of life among menopausal women using formulations containing this compound compared to placebo groups .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Key structural variations among analogs are summarized below:
Structural Insights :
- 17-Substituent : The ethynyl group stabilizes the 17β-hydroxy configuration, a critical feature for binding progesterone or androgen receptors .
- 3-Position: Methoxy substitution (target compound) may reduce metabolic degradation compared to keto groups (norgestrel, etonogestrel), altering pharmacokinetics .
Physicochemical and Spectroscopic Properties
1H NMR Data Comparison :
- Target Analog () : δ 7.23 (d, J = 8.7 Hz, 1H, aromatic), 3.79 (s, 3H, -OCH3), 0.90 (s, 3H, 13-CH3) .
- Norgestrel (): Lacks methoxy signal; 3-keto group inferred by downfield carbonyl protons (δ ~2.5–3.0 ppm) .
- Isoquinolinyl Derivatives (): Aromatic protons at δ 7.41–7.70 ppm (isoquinolinyl H), absent in the target compound .
13C NMR Highlights :
Hypothetical Target Compound Activity :
- The 3-methoxy group may enhance metabolic stability compared to 3-keto derivatives (e.g., norgestrel), extending half-life.
- The 13-ethyl group could increase glucocorticoid receptor selectivity, as seen in dexamethasone analogs.
Vorbereitungsmethoden
Sonogashira Cross-Coupling for C17 Ethynylation
The Sonogashira reaction is pivotal for introducing the ethynyl group at C17. In a representative procedure:
-
Starting material : 17-halo steroids (e.g., 17-iodo-estradiol) are reacted with terminal alkynes under Pd/Cu catalysis.
-
Conditions : Tetrahydrofuran (THF) solvent, triethylamine base, 65–68°C, 1–2 hours.
-
Yield : Up to 85% for analogous compounds, with retention of stereochemistry.
Mechanistic Insight : Palladium facilitates oxidative addition of the C17-halo bond, followed by alkyne coordination and reductive elimination to form the C17-ethynyl bond.
Acid-Catalyzed Cyclization and Dienol Ether Rearrangement
A levonorgestrel synthesis route provides a template for constructing the decahydro-cyclopenta[a]phenanthrene framework:
Methoxy Group Introduction
The C3 methoxy group is typically installed via:
-
Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3).
-
Selective protection : Temporary silylation of other hydroxyl groups ensures regioselective methoxylation.
Purification and Formulation Strategies
Crystallization and Particle Size Control
Patent data highlights methods to enhance bioavailability:
-
Ultrasonic suspension : Levonorgestrel is suspended in 96% ethanol (2:1 w/v), subjected to 30-minute ultrasonication.
-
Diluent blending : Sorbitol (5× w/w) is added, followed by wet granulation with hydroxypropyl cellulose.
-
Drying : Granules dried at 50–60°C yield particles with uniform size (20 mesh).
Chromatographic Purification
-
Column chromatography : Silica gel with ethyl acetate/hexane gradients isolates stereoisomers.
-
HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., 3-epi derivatives).
Analytical Characterization
X-ray Diffraction (XRD)
Crystalline derivatives of analogous steroids adopt orthorhombic P2₁2₁2₁ space groups, with unit cell parameters a = 9.8–10.2 Å, b = 12.4–12.8 Å, c = 17.3–17.7 Å. The "L" conformation is confirmed by torsion angles of 120–130° between rings A and D.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for this compound, and what critical parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via acetylene gas saturation in anhydrous ether/toluene mixtures under controlled temperatures (0°C), followed by potassium t-amylate catalysis. Key parameters include reaction time (4–16 hours for optimal ethynyl group incorporation), solvent polarity, and inert atmosphere conditions to prevent oxidation. Post-synthesis purification via recrystallization (ether or aqueous methanol) is critical to isolate stereoisomers . Monitoring reaction progress with TLC or HPLC ensures intermediate stability, particularly for the 3-methoxy and ethynyl moieties.
Q. How should researchers characterize this compound’s structural and stereochemical integrity?
- Methodological Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed m/z 457.3290 vs. calculated 457.3294 for related structures ).
- NMR spectroscopy (¹H and ¹³C) to resolve signals for methoxy (δ ~3.3–3.7 ppm), ethynyl (δ ~2.1–2.4 ppm), and decahydrocyclopenta[a]phenanthrene backbone protons.
- X-ray crystallography (if crystals are obtainable) to validate stereochemistry at the 8R,9S,10R,13S,14S,17R positions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Seal in dry, room-temperature environments to prevent hydrolysis of the ethynyl or methoxy groups .
- Exposure Mitigation : Use fume hoods for synthesis steps involving acetylene gas or volatile solvents. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify decomposition pathways, though existing data gaps may require extrapolation from structurally related steroids .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, given the compound’s 11 defined stereocenters?
- Methodological Answer :
- Chiral Catalysis : Employ iridium-based catalysts (e.g., for deoxygenation or ethynylation steps) to enhance enantioselectivity, as demonstrated in stereoelectronic studies of tertiary cycloalkanols .
- Chromatographic Separation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) to resolve diastereomers. Optimize mobile phase composition (e.g., hexane/isopropanol gradients) .
- Crystallization Optimization : Screen solvent mixtures (ether/petroleum ether) to favor nucleation of the desired stereoisomer .
Q. How should researchers address contradictions in spectral or stability data across literature sources?
- Methodological Answer :
- Cross-Validation : Compare NMR/HRMS data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in peak assignments .
- Contextual Analysis : Evaluate experimental conditions from conflicting studies (e.g., solvent polarity in NMR, column type in HPLC) that may explain discrepancies .
- Controlled Replication : Reproduce synthesis and characterization under standardized conditions to isolate variables (e.g., temperature, catalyst batch) .
Q. What computational strategies can predict this compound’s metabolic or pharmacological behavior?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with steroid receptors (e.g., glucocorticoid or androgen receptors), leveraging the cyclopenta[a]phenanthrene scaffold’s rigidity .
- ADMET Prediction : Apply tools like SwissADME to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration, prioritizing the ethynyl and methoxy groups as key pharmacophores .
Q. What catalytic systems improve ethynylation efficiency while minimizing side reactions?
- Methodological Answer :
- Iridium Catalysts : Optimize iridium(III) complexes (e.g., with cyclopentadienyl ligands) to enhance regioselectivity during acetylene addition, reducing byproducts like alkyne dimers .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF or THF) to stabilize transition states and improve reaction kinetics .
Q. How can toxicity be assessed preclinically when literature data are limited?
- Methodological Answer :
- Read-Across Studies : Use toxicity data from structurally similar steroids (e.g., 17α-hydroxyprogesterone derivatives) to infer potential risks, focusing on hepatotoxicity and endocrine disruption .
- In Vitro Assays : Conduct MTT assays on HepG2 cells to screen for cytotoxicity and ROS generation, particularly targeting the ethynyl group’s reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
